molecular formula C7H12N4O B067254 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one CAS No. 175204-74-7

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one

Cat. No.: B067254
CAS No.: 175204-74-7
M. Wt: 168.2 g/mol
InChI Key: UNBMNDTVYBREON-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one is a heterocyclic compound belonging to the triazine family. It is characterized by its triazine ring, which consists of three nitrogen atoms and three carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanuric chloride with isopropylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or methanol, with the temperature maintained at around 20°C. The reaction mixture is then treated with an aqueous ammonia solution to neutralize the reaction and precipitate the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes, thereby disrupting metabolic pathways. For example, in plants, it inhibits the enzyme acetolactate synthase, leading to the disruption of amino acid synthesis and ultimately causing plant death .

Comparison with Similar Compounds

  • 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
  • 4,6-Diisopropylamino-2-methylthio-1,3,5-triazine

Comparison: 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader spectrum of biological activity. Its unique structure allows for diverse functionalization, making it a versatile compound in various applications .

Properties

IUPAC Name

4-amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)5-9-6(8)10-7(12)11(5)3/h4H,1-3H3,(H2,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBMNDTVYBREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=O)N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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